4-(3,4-Difluorophenoxy)butane-1-thiol
Description
4-(3,4-Difluorophenoxy)butane-1-thiol is a fluorinated thiol compound characterized by a phenoxy group substituted with fluorine atoms at the 3- and 4-positions, linked to a butane chain terminating in a thiol (-SH) group. The compound’s structural uniqueness lies in the combination of electron-withdrawing fluorine atoms and the nucleophilic thiol moiety, which may confer reactivity useful in pharmaceutical or materials science applications. Notably, CymitQuimica lists this compound as discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
4-(3,4-difluorophenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2OS/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-14/h3-4,7,14H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQDDRKFKBOVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCS)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(2,3-Difluorophenoxy)butane-1-thiol
- CAS No.: 1443328-59-3
- Key Differences: Fluorine substituents at the 2- and 3-positions on the phenoxy ring (vs. 3,4- in the target compound).
- Implications: Altered electronic and steric profiles may influence reactivity or binding affinity.
4-(4-Chlorophenyl)sulfanylbutan-1-ol
- CAS No.: 15446-08-9
- Key Differences: Replaces difluorophenoxy with a 4-chlorophenylthio (-S-C₆H₄Cl) group and terminates in a hydroxyl (-OH) instead of a thiol (-SH).
- Implications: The thioether (C-S-C) linkage vs. thiol (-SH) reduces nucleophilicity.
Functional Analogs
4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
- Source : Patent EP 4123567A1 (HMRGX1 receptor potentiator for pain treatment) .
- Key Differences : Incorporates a pyrimidine ring with a trifluoromethyl group and an amine (-NH₂) substituent.
- Implications : The pyrimidine scaffold enhances planar rigidity, favoring receptor binding. The trifluoromethyl group increases metabolic stability and lipophilicity, while the amine may participate in hydrogen bonding.
4-Fluoro-1-butanol
- CAS No.: 372-93-0
- Key Differences: A simple fluorinated alcohol lacking the aromatic phenoxy group.
- Implications : The hydroxyl group (-OH) confers higher polarity and hydrogen-bonding capacity compared to thiols, but lower acidity (pKa ~16 for alcohols vs. ~10 for thiols).
Comparative Data Table
Pharmacological Potential
The thiol group could act as a Michael acceptor or metal-binding ligand, suggesting utility in drug design .
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